2-(Chloromethyl)-5-methylpyrimidine
Overview
Description
2-(Chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the second position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylpyrimidine typically involves the chloromethylation of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Pyrimidine carboxylic acids or aldehydes.
Reduction: 5-Methylpyrimidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylpyrimidine largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can inhibit the function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Chloromethyl)pyrimidine
- 5-Methylpyrimidine
- 2-Methyl-5-chloropyrimidine
Comparison: 2-(Chloromethyl)-5-methylpyrimidine is unique due to the presence of both a chloromethyl and a methyl group on the pyrimidine ring. This dual substitution pattern provides distinct reactivity and biological activity compared to its analogs. For instance, 2-(Chloromethyl)pyrimidine lacks the methyl group, which can significantly alter its chemical properties and biological interactions. Similarly, 5-Methylpyrimidine does not have the chloromethyl group, limiting its potential for nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNMMHYLAVKZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562986 | |
Record name | 2-(Chloromethyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126504-85-6 | |
Record name | 2-(Chloromethyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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